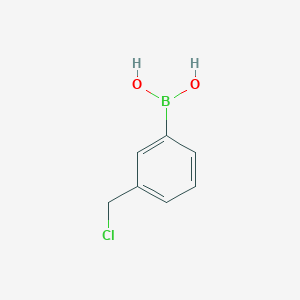
3-Chloromethylphenylboronic acid
Vue d'ensemble
Description
3-Chloromethylphenylboronic acid is a type of organoborane compound . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of 3-Chloromethylphenylboronic acid is C7H8BClO2 . Its average mass is 170.401 Da and its monoisotopic mass is 170.030594 Da .Chemical Reactions Analysis
3-Chloromethylphenylboronic acid, like other boronic acids, is used in cross-coupling reactions . Boronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis .Physical And Chemical Properties Analysis
3-Chloromethylphenylboronic acid exists as a white crystalline solid with a melting point of 155-157°C. It is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, and insoluble in nonpolar solvents such as hexane and benzene.Applications De Recherche Scientifique
Thiol-Reactive Luminescent Agents for Imaging
The compound has been explored for its potential in fluorescence microscopy, where it serves as a thiol-reactive luminescent agent with a long luminescence lifetime and large Stokes shift. This application is particularly significant for targeting and accumulating in mitochondria, demonstrating its utility in cellular imaging and diagnostics (Amoroso et al., 2008).
Organic Synthesis and Catalysis
3-Chloromethylphenylboronic acid promotes efficient synthesis of 3-substituted indole derivatives via aza-Friedel–Crafts reaction. This showcases its utility in organic synthesis, offering mild reaction conditions, excellent yields, and easy experimental workup, which are crucial for synthesizing complex organic compounds (Goswami et al., 2015).
Advanced Material Development
Research has demonstrated the effectiveness of phenylboronic acid-decorated nanoparticles for tumor-targeted drug delivery. By modifying conventional nanoparticles with 3-carboxyphenylboronic acid, researchers have significantly enhanced tumor accumulation and antitumor effects, showcasing the compound's potential in creating more efficient and targeted nanotechnology-based therapeutics (Wang et al., 2016).
Biosensing and Detection
The application of 3-mercaptophenylboronic acid as a label for bacteria detection using surface-enhanced Raman spectroscopy (SERS) highlights its utility in biosensing. This approach has advanced the detection capabilities for bacteria, emphasizing the compound's role in enhancing the accuracy and sensitivity of diagnostic tools (Hickey & He, 2020).
Safety And Hazards
3-Chloromethylphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can also cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
[3-(chloromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDDUYGFBWZTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656889 | |
| Record name | [3-(Chloromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloromethylphenylboronic acid | |
CAS RN |
957035-15-3 | |
| Record name | [3-(Chloromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Chloromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



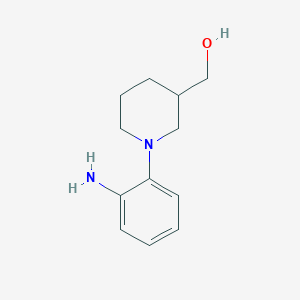
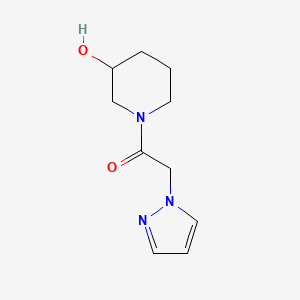
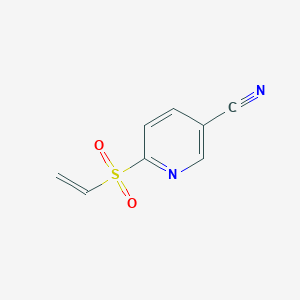
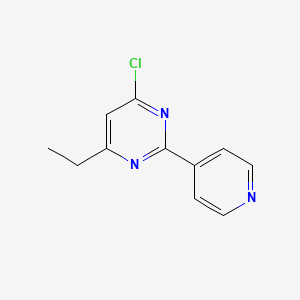
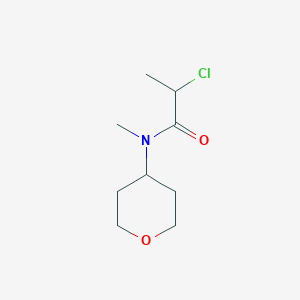

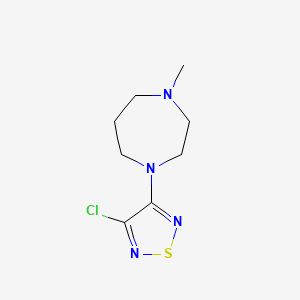
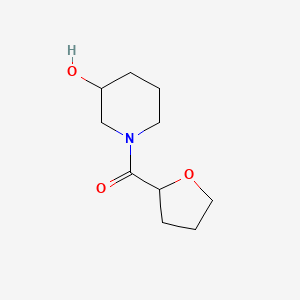
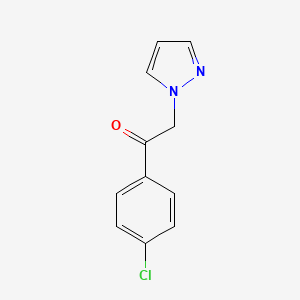

![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)
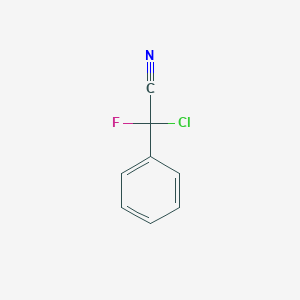
![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486600.png)